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Compound of Interest

Compound Name:
7-Bromo-2-methyloxazolo[4,5-

c]pyridine

Cat. No.: B595773 Get Quote

An In-depth Technical Guide on the Core Physical and Chemical Properties of 7-Bromo-2-
methyloxazolo[4,5-c]pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction
7-Bromo-2-methyloxazolo[4,5-c]pyridine is a heterocyclic compound belonging to the family

of oxazolopyridines. This scaffold is of significant interest in medicinal chemistry due to its

presence in various biologically active molecules. The strategic placement of a bromine atom

offers a versatile handle for further chemical modifications, making it a valuable intermediate in

the synthesis of complex molecular architectures for drug discovery and materials science. This

document provides a comprehensive overview of its known physical and chemical properties,

experimental protocols for related compounds, and an exploration of its potential reactivity and

biological significance.

Physical and Chemical Properties
The following tables summarize the key physical and chemical properties of 7-Bromo-2-
methyloxazolo[4,5-c]pyridine. Where experimental data for the specific compound is

unavailable, predicted data or data from closely related isomers are provided for estimation

purposes and are noted accordingly.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b595773?utm_src=pdf-interest
https://www.benchchem.com/product/b595773?utm_src=pdf-body
https://www.benchchem.com/product/b595773?utm_src=pdf-body
https://www.benchchem.com/product/b595773?utm_src=pdf-body
https://www.benchchem.com/product/b595773?utm_src=pdf-body
https://www.benchchem.com/product/b595773?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b595773?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


General and Structural Information
Property Value Source

CAS Number 116081-17-5 [1]

Molecular Formula C₇H₅BrN₂O [1]

Molecular Weight 213.03 g/mol [1]

Monoisotopic Mass 211.95853 Da [2]

SMILES CC1=NC2=CN=CC(=C2O1)Br [2][3]

InChIKey
LACXEYMKTOJZHX-

UHFFFAOYSA-N
[2]

Computed Physicochemical Properties
Property Value Source

Topological Polar Surface Area

(TPSA)
38.92 Å² [1]

LogP (predicted) 2.29372 [1]

Hydrogen Bond Acceptors 3 [1]

Hydrogen Bond Donors 0 [1]

Rotatable Bonds 0 [1]

Boiling Point (predicted for

isomer)

278.538 ± 20.00 °C (at 760

Torr)
[4]

Density (predicted for isomer) 1.701 ± 0.06 g/cm³ (at 25 °C) [4]

pKa (predicted for isomer) 2.128 ± 0.50 [4]

Predicted Mass Spectrometry Data
Predicted Collision Cross Section (CCS) values provide information on the molecule's size and

shape in the gas phase.
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Adduct m/z Predicted CCS (Å²) Source

[M+H]⁺ 212.96581 132.6 [2]

[M+Na]⁺ 234.94775 148.2 [2]

[M-H]⁻ 210.95125 139.1 [2]

[M+K]⁺ 250.92169 138.9 [2]

Experimental Protocols
While a specific, published synthesis protocol for 7-Bromo-2-methyloxazolo[4,5-c]pyridine
was not identified, the synthesis of a closely related isomer, 6-Bromo-2-methyloxazolo[4,5-

b]pyridine, provides a viable and illustrative synthetic route.[5] Analytical methods are based on

standard techniques reported for similar heterocyclic structures.[6][7]

Synthesis of 6-Bromo-2-methyloxazolo[4,5-b]pyridine
(Representative Protocol)
This protocol describes the cyclization of an aminopyridine to form the oxazole ring.[5]

Materials:

2-amino-6-bromo-3-hydroxy-pyridine

Triethyl orthoacetate

p-toluenesulfonic acid monohydrate

Ethyl acetate

Water

Magnesium sulfate (MgSO₄)

Ethanol

Procedure:
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A solution of 2-amino-6-bromo-3-hydroxy-pyridine (20 g, 106 mmol) and p-toluenesulfonic

acid monohydrate (0.05 g) in triethyl orthoacetate (22 ml) is prepared in a suitable reaction

vessel.[5]

The mixture is stirred at 130°C for 1 hour.[5]

After cooling to room temperature, the reaction solution is diluted with ethyl acetate (150 ml).

[5]

The organic solution is extracted with water (3 x 150 ml).[5]

The combined organic phases are dried over anhydrous MgSO₄, filtered, and concentrated

in vacuo.[5]

The crude product is purified by crystallization from ethanol to afford the title compound.[5]

Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectra would be acquired on a 300 or 400 MHz spectrometer.[7]

Samples would be dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.[7]

[8]

Chemical shifts (δ) would be reported in parts per million (ppm) relative to tetramethylsilane

(TMS) as the internal standard.[7]

Mass Spectrometry (MS):

High-Resolution Mass Spectrometry (HRMS) would be performed using an ESI-TOF

(Electrospray Ionization-Time of Flight) instrument to confirm the elemental composition.[6]

[7]

The sample would be infused into the mass spectrometer, and data collected in positive or

negative ion mode to observe adducts such as [M+H]⁺ or [M-H]⁻.[9]

Chemical Reactivity and Potential Applications
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Reactivity
The chemical reactivity of 7-Bromo-2-methyloxazolo[4,5-c]pyridine is largely dictated by the

pyridine ring and the bromine substituent.

Cross-Coupling Reactions: The bromine atom at the 7-position is a prime site for transition

metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Stille couplings.[6][10]

These reactions allow for the introduction of a wide variety of substituents (e.g., aryl, vinyl,

alkyl groups), enabling the synthesis of a diverse library of derivatives for structure-activity

relationship (SAR) studies.

Nucleophilic Aromatic Substitution (SₙAr): The electron-deficient nature of the pyridine ring

can facilitate SₙAr reactions, although this is generally less common than cross-coupling for

aryl bromides.

Potential Biological and Pharmacological Relevance
While the biological activity of 7-Bromo-2-methyloxazolo[4,5-c]pyridine itself has not been

extensively reported, its core structure is found in compounds with a wide range of biological

activities.

Antiproliferative and Antiviral Activity: Related imidazo[4,5-b]pyridines and imidazo[4,5-

c]pyridines have demonstrated antiproliferative effects against various cancer cell lines and

selective activity against viruses like the respiratory syncytial virus (RSV).[11][12]

Kinase Inhibition: The broader class of fused pyridine heterocycles are known scaffolds for

kinase inhibitors, which are crucial in cancer therapy. For instance, thiazolo[5,4-b]pyridine

derivatives have been identified as c-KIT inhibitors.[10]

Antimicrobial Properties: Various pyridine-containing compounds have been investigated for

their antibacterial and antifungal activities.[13]

The oxazolo[4,5-c]pyridine core is therefore a promising scaffold for the development of new

therapeutic agents.
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Logical Workflow for Synthesis and Analysis
The following diagram illustrates a typical workflow for the synthesis and characterization of a

derivative of 7-Bromo-2-methyloxazolo[4,5-c]pyridine.
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Caption: Workflow for Synthesis, Analysis, and Evaluation.
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Conclusion
7-Bromo-2-methyloxazolo[4,5-c]pyridine is a valuable heterocyclic building block with

computed physicochemical properties that suggest good drug-like potential. Its key feature is

the bromine atom, which serves as a versatile anchor for synthetic diversification through

modern cross-coupling methodologies. While direct biological data is sparse, the prevalence of

the oxazolopyridine scaffold in bioactive molecules indicates that derivatives of this compound

are promising candidates for screening in drug discovery programs, particularly in oncology,

virology, and microbiology. The provided protocols and data serve as a foundational guide for

researchers aiming to explore the chemistry and therapeutic potential of this compound and its

analogues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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